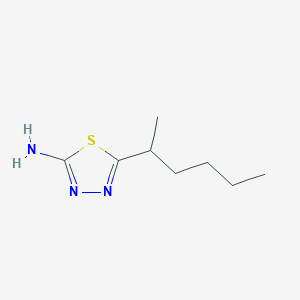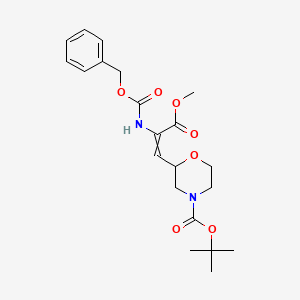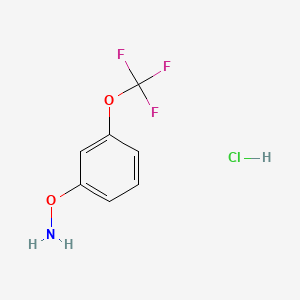
O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often involve mild temperatures and the presence of silver salts to facilitate the trifluoromethoxylation process .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk custom synthesis and procurement services for O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry: In industry, this compound is used in the development of agrochemicals and materials with specialized properties. Its unique chemical structure makes it valuable for creating compounds with improved performance characteristics .
Mechanism of Action
The mechanism of action of O-(3-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy and hydroxylamine groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to specific targets. The hydroxylamine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
Comparison: The trifluoromethoxy group in all these compounds contributes to their high lipophilicity and electron-withdrawing characteristics, making them valuable in various chemical and biological contexts .
Properties
Molecular Formula |
C7H7ClF3NO2 |
|---|---|
Molecular Weight |
229.58 g/mol |
IUPAC Name |
O-[3-(trifluoromethoxy)phenyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)12-5-2-1-3-6(4-5)13-11;/h1-4H,11H2;1H |
InChI Key |
UITJLDQRCOLYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)ON)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



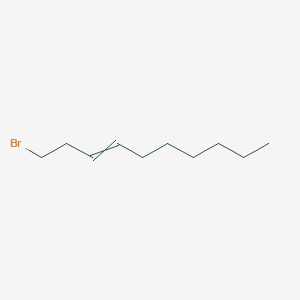
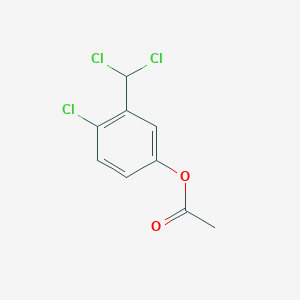

![4-Methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B13693954.png)
![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
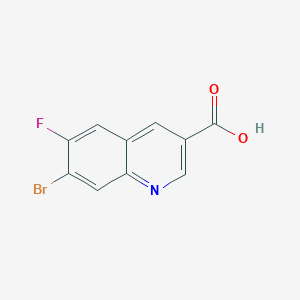
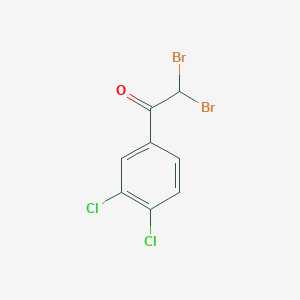
![2,6-Dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol](/img/structure/B13693967.png)

![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)
